Cas no 100142-73-2 (3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid)

3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid structure
100142-73-2 structure
Nome del prodotto:3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid
Numero CAS:100142-73-2
MF:C12H12N2O2
MW:216.235882759094
MDL:MFCD02181745
CID:157609
PubChem ID:7131733

3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazole-4-propanoicacid, 1-phenyl-
    • 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
    • 3-(1-phenylpyrazol-4-yl)propanoic acid
    • 3-(1-phenyl-1H-pyrazol-4-yl)-propionic acid
    • 3-(1-Phenyl-1H-pyrazol-4-yl)-propionsaeure
    • AC1OFM4C
    • AC1Q759A
    • ACMC-20e0cs
    • CTK0H6903
    • Oprea1_330214
    • J-510446
    • 100142-73-2
    • HMS1781K18
    • 3-(1-PHENYL-1H-PYRAZOL-4-YL)PROPANOICACID
    • CHEMBL4539469
    • CS-0239723
    • Z119981168
    • DTXSID30427943
    • EN300-21817
    • 1H-Pyrazole-4-propanoic acid, 1-phenyl-
    • FT-0742232
    • AKOS000206874
    • DA-16565
    • G76113
    • AG-613/31140001
    • 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid
    • MDL: MFCD02181745
    • Inchi: InChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16)
    • Chiave InChI: NBHCOIXHQRCPQV-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)N2C=C(CCC(=O)O)C=N2

Proprietà calcolate

  • Massa esatta: 216.08996
  • Massa monoisotopica: 215.082053
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 234
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 58
  • XLogP3: 1.6

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: 76-78 °C
  • Punto di ebollizione: 393.8±17.0 °C at 760 mmHg
  • Punto di infiammabilità: 441.1±34.3 °C
  • Indice di rifrazione: 1.603
  • PSA: 55.12
  • LogP: 1.88950

3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-21817-5.0g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95.0%
5.0g
$1592.0 2025-02-20
TRC
P321618-100mg
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid
100142-73-2
100mg
$ 230.00 2022-06-03
Enamine
EN300-21817-0.05g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95.0%
0.05g
$91.0 2025-02-20
Enamine
EN300-21817-1g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95%
1g
$392.0 2023-09-16
Enamine
EN300-21817-5g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95%
5g
$1592.0 2023-09-16
Aaron
AR0001SQ-100mg
1H-Pyrazole-4-propanoic acid, 1-phenyl-
100142-73-2 95%
100mg
$118.00 2025-01-20
A2B Chem LLC
AA01230-250mg
3-(1-Phenyl-1h-pyrazol-4-yl)propanoic acid
100142-73-2 95%
250mg
$240.00 2024-04-20
A2B Chem LLC
AA01230-500mg
3-(1-Phenyl-1h-pyrazol-4-yl)propanoic acid
100142-73-2 95%
500mg
$358.00 2024-04-20
Enamine
EN300-21817-0.25g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95.0%
0.25g
$194.0 2025-02-20
Enamine
EN300-21817-2.5g
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
100142-73-2 95.0%
2.5g
$861.0 2025-02-20
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd